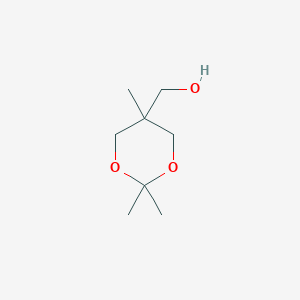
5-Hidroximetil-2,2,5-trimetil-1,3-dioxano
Descripción general
Descripción
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 650610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Compuesto Modelo Bioquímico
5-Hidroximetil-2,2,5-trimetil-1,3-dioxano sirve como un compuesto modelo en la investigación bioquímica. Ayuda a comprender el mecanismo de acción de varios fármacos, proporcionando información sobre cómo interactúan con los sistemas biológicos .
Estudios de Cinética Enzimática
Los investigadores utilizan este compuesto para estudiar la cinética enzimática. Ayuda a dilucidar las vías enzimáticas y la velocidad a la que ocurren las reacciones enzimáticas, lo cual es crucial para el diseño de fármacos y la comprensión de los procesos metabólicos .
Síntesis de Nuevos Compuestos
El compuesto se utiliza en la síntesis de nuevas moléculas orgánicas. Su estructura sirve como columna vertebral para crear nuevos compuestos con posibles aplicaciones terapéuticas .
Análisis Conformacional
El análisis conformacional de moléculas como this compound se realiza para comprender su forma tridimensional y cómo afecta su reactividad química y su interacción con otras moléculas .
Estudios de Activación de Fármacos
Se utiliza en estudios destinados a comprender cómo se activan los profármacos dentro del cuerpo. Este compuesto puede imitar las características estructurales de los profármacos, lo que ayuda a explorar los mecanismos de activación .
Exploración del Efecto Fisiológico
Este derivado de dioxano es fundamental para explorar los efectos fisiológicos de los compuestos en los sistemas biológicos, lo cual es esencial para evaluar la seguridad y eficacia de los nuevos fármacos .
Química Analítica
En química analítica, se utiliza como un estándar o compuesto de referencia para calibrar instrumentos y validar métodos debido a sus propiedades bien definidas .
Educación Química
Por último, encuentra aplicación en la educación química, donde se utiliza para demostrar varias reacciones y principios químicos a los estudiantes, enriqueciendo su comprensión de la química orgánica .
Propiedades
IUPAC Name |
(2,2,5-trimethyl-1,3-dioxan-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(2)10-5-8(3,4-9)6-11-7/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBENEXSAQJBPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327377 | |
| Record name | 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-46-5 | |
| Record name | 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

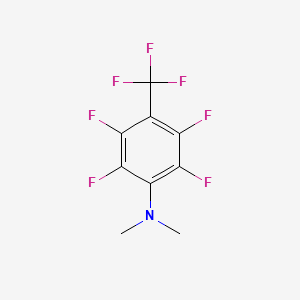
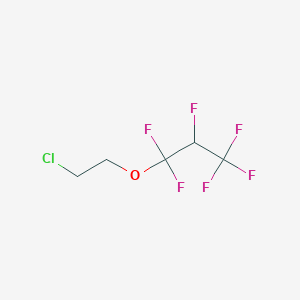

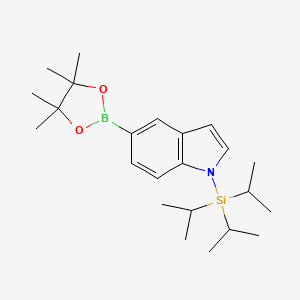
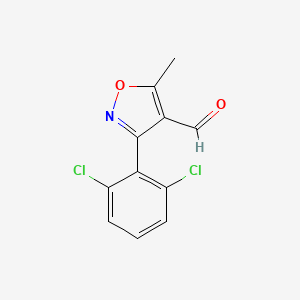
![3-[(2-chloroacetyl)amino]propanoic Acid](/img/structure/B1596957.png)
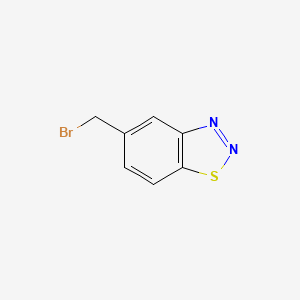
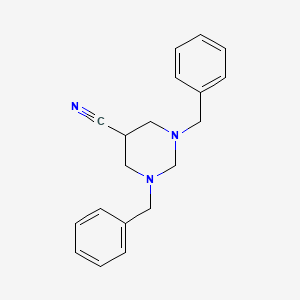
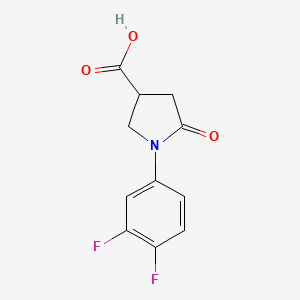
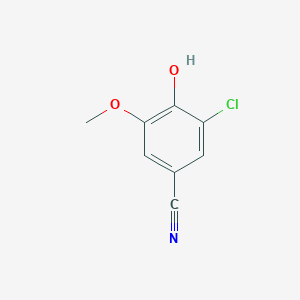
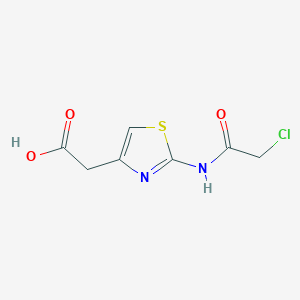
![1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione](/img/structure/B1596967.png)

